4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative with significant potential in various scientific and industrial applications. This compound features multiple halogen atoms, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the physicochemical properties of trifluoromethylpyridines, a key structural motif in this compound, can be influenced by various factors, suggesting that environmental conditions may also play a role .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, the class of compounds to which it belongs, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Molecular Mechanism
It is expected that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine cores. One common approach is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds under mild conditions. The reaction involves the use of boronic acids or esters and palladium catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to more oxidized forms.
Reduction: Reduction of the trifluoromethyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction reactions can be achieved with reducing agents such as lithium aluminum hydride.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation can yield pyridine N-oxides.
Reduction can produce partially or fully de-fluorinated derivatives.
Substitution can result in a variety of functionalized pyrimidines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrimidine
3-Chloro-5-(trifluoromethyl)pyridine
4-Chloro-2-(trifluoromethyl)pyrimidine
Uniqueness: 4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of halogen atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications compared to its similar counterparts.
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Cl2F6N3/c12-5-1-4(10(14,15)16)3-20-8(5)9-21-6(11(17,18)19)2-7(13)22-9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCAQDFGXXAFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=CC(=N2)Cl)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Cl2F6N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.